Pyr-41, chemically known as 4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1, also known as UBA1) [, , , , , ]. It functions as an irreversible and cell-permeable inhibitor []. The ubiquitin-proteasome system (UPS) plays a crucial role in regulating various cellular processes, including protein degradation, cell signaling, and development []. By inhibiting E1, Pyr-41 effectively blocks the initial step of ubiquitination, thereby disrupting the entire UPS pathway.
Pyr-41 is sourced from various chemical suppliers, including Tocris Bioscience and Calbiochem. Its CAS number is 418805-02-4, and it is categorized under ubiquitin-activating enzyme inhibitors. This classification highlights its role in interfering with the ubiquitin-proteasome system, which is crucial for regulating protein turnover and maintaining cellular homeostasis.
The synthesis of Pyr-41 involves several steps that typically include the formation of the pyrazolidinone structure followed by functionalization to yield the final compound. The general synthetic route can be outlined as follows:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity. For instance, reactions may be carried out under reflux conditions to ensure complete conversion.
Pyr-41 has a molecular formula of C₁₇H₁₃N₃O₇ and a molecular weight of 371.3 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using computational methods such as molecular docking simulations to predict its interaction with target proteins.
Pyr-41 primarily inhibits the activity of ubiquitin-activating enzyme E1, leading to:
In vitro studies demonstrate that Pyr-41 effectively reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation in macrophage cell lines.
The mechanism of action for Pyr-41 involves its irreversible binding to the ubiquitin-activating enzyme E1, leading to:
Studies indicate that treatment with Pyr-41 can significantly reduce inflammation markers in animal models, demonstrating its potential therapeutic effects in sepsis and other inflammatory conditions.
Pyr-41 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for potential therapeutic applications.
Pyr-41 has diverse applications in scientific research:
Given its unique mechanism of action and promising preclinical results, further exploration into clinical applications could position Pyr-41 as a valuable therapeutic agent in treating diseases characterized by dysregulated protein turnover and inflammation.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: